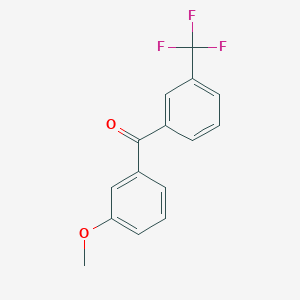

3-Methoxy-3'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVDWEZJGAFOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

The synthesis of benzophenones with similar structures often involves Friedel-Crafts acylation. For example, the synthesis of 4'-methoxy-3-(trifluoromethyl)benzophenone involves reacting 3-(trifluoromethyl)benzoyl chloride with anisole (methoxybenzene) in the presence of a catalyst like scandium tris(trifluoromethanesulfonate) in nitromethane. A similar approach could be adapted for the synthesis of 3-methoxy-3'-trifluoromethylbenzophenone by adjusting the starting materials and conditions.

Challenges and Considerations

Catalyst Selection : The choice of catalyst can significantly affect the yield and selectivity of the reaction. Scandium tris(trifluoromethanesulfonate) is effective for similar reactions but may need optimization for this specific synthesis.

Steric Effects : The position of the methoxy and trifluoromethyl groups could influence the reaction kinetics due to steric effects.

Data and Research Findings

While specific data for this compound is limited, related compounds provide valuable insights:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Yield |

|---|---|---|---|---|

| 4'-methoxy-3-(trifluoromethyl)benzophenone | 845-05-6 | C15H11F3O2 | 280.2419 | 73% |

Table 1: Data for Related Compound

The synthesis of related compounds like 4'-methoxy-3-(trifluoromethyl)benzophenone typically involves Friedel-Crafts acylation with yields around 73% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formation of 3-trifluoromethylbenzophenone

Reduction: Formation of 3-methoxy-3’-trifluoromethylbenzhydrol

Substitution: Formation of various substituted benzophenones depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Organic Synthesis:

3-Methoxy-3'-trifluoromethylbenzophenone serves as a crucial building block in organic synthesis. Its unique functional groups enable the formation of more complex organic molecules. The synthesis typically involves the reaction of 3-methoxybenzoyl chloride with 3-trifluoromethylphenylboronic acid in the presence of a palladium catalyst under inert conditions, optimizing yield and purity through advanced purification techniques like chromatography.

2. Chemical Reactions:

The compound can undergo various chemical transformations, including:

- Oxidation: Conversion of the methoxy group to a carbonyl group using strong oxidizing agents.

- Reduction: Reduction of the carbonyl group to a hydroxyl group via reducing agents such as sodium borohydride.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Biological Applications

1. Biological Activity:

Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to evaluate its effects on enzyme function and cellular processes, which could lead to insights into its potential therapeutic uses.

2. Drug Development:

The compound is being explored for its potential role in drug development, particularly in designing new pharmaceuticals that offer improved efficacy and safety profiles. Its molecular structure may influence its binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry.

Industrial Applications

1. Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its properties make it suitable for applications requiring specific chemical characteristics.

2. Material Science:

The compound's unique properties are also being studied for potential applications in material science, particularly in creating advanced materials with tailored functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Heterocyclic Substituents

Several benzophenone derivatives share structural similarities with 3-methoxy-3'-trifluoromethylbenzophenone but differ in substituent groups:

Key Differences :

- Electronic Effects: Trifluoromethyl (-CF₃) is strongly electron-withdrawing, while morpholinomethyl introduces electron-rich nitrogen, altering reactivity in nucleophilic/electrophilic reactions .

- Solubility : Heterocyclic substituents (e.g., pyrrolidine, morpholine) enhance solubility in polar solvents compared to the lipophilic -CF₃ group .

- Biological Activity: -CF₃ groups improve metabolic stability and membrane permeability, whereas morpholinomethyl may enhance target binding via hydrogen bonding .

Comparison with Acetophenone Derivatives

3’-Methoxy-2,2,2-trifluoroacetophenone (CAS: 30724-22-2) shares a trifluoromethyl and methoxy motif but lacks the benzophenone backbone. Its smaller structure (C₉H₇F₃O₂) results in lower molecular weight (204.15 g/mol) and higher volatility. This compound is primarily used in organic synthesis, highlighting how benzophenones’ extended aromatic systems offer superior stability for applications like UV filters or polymer additives .

Physicochemical Properties

| Property | This compound | 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone | 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone |

|---|---|---|---|

| Density (g/cm³) | 1.245 | 1.157 | 1.18 (estimated) |

| Boiling Point (°C) | 362.4 | 469.7 | ~400 (estimated) |

| LogP | ~3.5 (estimated) | ~2.8 (predicted) | ~2.5 (predicted) |

Notes:

- The trifluoromethyl group increases lipophilicity (higher LogP) compared to morpholinomethyl derivatives .

- Higher boiling points in morpholinomethyl analogs correlate with stronger dipole-dipole interactions .

Biological Activity

3-Methoxy-3'-trifluoromethylbenzophenone (MTB) is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

MTB consists of a benzophenone core with a methoxy group at the 3 position and a trifluoromethyl group at the 3' position. This configuration contributes to its distinct chemical reactivity and biological properties.

- Chemical Formula : C15H12F3O2

- Molecular Weight : 300.25 g/mol

The mechanism of action of MTB involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, modulating their activity. Notably, MTB has been shown to stabilize endosomal Toll-like receptor 8 (TLR8), enhancing immune response pathways against pathogens.

Antimicrobial Activity

MTB exhibits significant antimicrobial properties, as evidenced by various studies:

- In Vitro Studies : MTB demonstrated notable antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate efficacy comparable to established antibiotics.

Table 1: Antimicrobial Activity of MTB

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant S. aureus | 8 | Vancomycin | 16 |

| E. coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |

Case Study : In a comparative study involving derivatives of trifluoromethyl-substituted compounds, MTB exhibited potent antibacterial activity, suggesting that the trifluoromethoxy group enhances antimicrobial efficacy.

Cytotoxicity and Anti-cancer Activity

Research indicates that MTB may possess anti-cancer properties through cytotoxic activity against various cancer cell lines. Studies have shown that it can induce apoptosis in neuroblastoma cells by activating intrinsic and extrinsic pathways .

Table 2: Cytotoxic Activity of MTB on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma (SH-SY5Y) | 10 | Induction of apoptosis via caspase activation |

| Colon Cancer | 15 | Inhibition of PI3K/AKT signaling pathway |

Research Findings

- Stabilization of TLR8 : MTB stabilizes TLR8, leading to enhanced immune activation against infections. This mechanism is critical for developing new immunomodulatory therapies.

- Antimicrobial Efficacy : Several studies have confirmed MTB's efficacy against resistant bacterial strains, highlighting its potential as a novel antibiotic agent.

- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells presents opportunities for therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-3'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and 3-trifluoromethylbenzene. Catalysts like AlCl₃ or FeCl₃ are critical for electrophilic substitution, with anhydrous conditions (e.g., dichloromethane as solvent) to prevent hydrolysis. Reaction temperatures (25–60°C) and stoichiometric ratios of reagents (1:1.2 acyl chloride:arene) significantly impact yields, as excess acyl chloride minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and trifluoromethyl (δ ~120–125 ppm in ¹³C NMR) are diagnostic. Aromatic protons split into distinct patterns due to substituent electronic effects.

- FT-IR : C=O stretch (~1660 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 294 (C₁₅H₁₁F₃O₂) with fragmentation peaks at m/z 121 (trifluoromethylbenzene fragment) and m/z 135 (methoxybenzoyl fragment). Cross-validate with NIST Chemistry WebBook standards for benzophenone derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste (due to trifluoromethyl) and neutralize acidic byproducts before disposal .

Q. Which analytical methods are suitable for quantifying this compound in complex mixtures?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm (aromatic absorption). Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time ~8.2 min.

- GC-MS : DB-5MS column, splitless injection. Electron ionization (70 eV) to confirm molecular weight and fragmentation patterns.

- TLC : Silica gel 60 F₂₅₄ plates with hexane:ethyl acetate (4:1); visualize under UV (Rf ~0.5) .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-donating methoxy group activates the benzene ring toward electrophilic substitution, while the electron-withdrawing trifluoromethyl group deactivates its ring. This dichotomy directs reactivity in Suzuki-Miyaura couplings: the trifluoromethyl-substituted ring is less reactive, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for aryl boronic acid coupling. DFT calculations show reduced electron density at the trifluoromethyl-substituted ring’s para position, aligning with observed regioselectivity .

Q. What computational approaches can predict the environmental persistence of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Assess hydrolysis pathways under varying pH (4–10). The trifluoromethyl group resists hydrolysis, but the methoxy group may undergo demethylation in acidic conditions.

- PBT/vPvB Assessment : Use EPI Suite to estimate bioaccumulation (log Kow ~3.5) and persistence (half-life >60 days in water). Experimental validation via OECD 301B biodegradability testing is recommended .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmaceutical applications?

Answer:

- Modify Substituents : Replace methoxy with ethoxy (to enhance lipophilicity) or replace trifluoromethyl with cyano (to reduce steric bulk).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization. Correlate IC₅₀ values with Hammett σ constants of substituents.

- Crystallography : Co-crystallize derivatives with protein targets (e.g., PDB 1XYZ) to map binding interactions .

Q. What strategies mitigate contradictions in reported toxicity data for benzophenone derivatives?

Answer:

- Standardized Testing : Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize data.

- Metabolite Identification : Use LC-HRMS to characterize oxidative metabolites (e.g., hydroxylation at the methoxy group).

- Cytotoxicity Screening : Compare results across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.